molecular formula C15H25NO B12521872 N-(2-Methylpropyl)undeca-2,4,8-trienamide CAS No. 652970-05-3

N-(2-Methylpropyl)undeca-2,4,8-trienamide

Cat. No.: B12521872
CAS No.: 652970-05-3
M. Wt: 235.36 g/mol
InChI Key: APJKFOYYKOIUJP-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)undeca-2,4,8-trienamide is a fatty amide compound with the molecular formula C14H23NO It is known for its unique structure, which includes three conjugated double bonds and an isobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)undeca-2,4,8-trienamide typically involves the reaction of an appropriate acid chloride with an amine. One common method is the reaction of undeca-2,4,8-trienoic acid chloride with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)undeca-2,4,8-trienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The amide group can participate in substitution reactions, where the isobutyl group or the double bonds are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated amides.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound has been investigated for its biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)undeca-2,4,8-trienamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pipercide: A compound with a similar structure but different functional groups.

    N-Isobutyl-2,4,8-decatrienamide: Another fatty amide with similar properties but different chain length and double bond positions.

Uniqueness

N-(2-Methylpropyl)undeca-2,4,8-trienamide is unique due to its specific arrangement of double bonds and the presence of the isobutyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

652970-05-3

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-(2-methylpropyl)undeca-2,4,8-trienamide

InChI

InChI=1S/C15H25NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h5-6,9-12,14H,4,7-8,13H2,1-3H3,(H,16,17)

InChI Key

APJKFOYYKOIUJP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

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